molecular formula C5H5N5S B12927619 8-amino-5H-purine-6(9H)-thione

8-amino-5H-purine-6(9H)-thione

Cat. No.: B12927619
M. Wt: 167.19 g/mol
InChI Key: ZTFVTUDFLKWMBN-UHFFFAOYSA-N
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Description

8-amino-5H-purine-6(9H)-thione is a heterocyclic compound that belongs to the purine family. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. This compound is characterized by the presence of an amino group at the 8th position and a thione group at the 6th position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-5H-purine-6(9H)-thione typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable amino-substituted pyrimidine derivative, the compound can be synthesized through a series of reactions involving thiolation and cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

8-amino-5H-purine-6(9H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

8-amino-5H-purine-6(9H)-thione has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems, particularly in nucleic acid chemistry.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 8-amino-5H-purine-6(9H)-thione involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit or modulate the activity of specific enzymes, leading to various biological effects. The thione group may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-mercaptopurine: Another purine derivative with a thione group at the 6th position, used as a chemotherapy agent.

    8-azaguanine: A purine analog with an amino group at the 8th position, studied for its antiviral properties.

Uniqueness

8-amino-5H-purine-6(9H)-thione is unique due to the specific positioning of the amino and thione groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C5H5N5S

Molecular Weight

167.19 g/mol

IUPAC Name

8-amino-5,9-dihydropurine-6-thione

InChI

InChI=1S/C5H5N5S/c6-5-9-2-3(10-5)7-1-8-4(2)11/h1-2H,(H3,6,7,8,9,10,11)

InChI Key

ZTFVTUDFLKWMBN-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=S)C2C(=N1)NC(=N2)N

Origin of Product

United States

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